molecular formula C25H21Cl4N7 B11187768 N,N'-bis(3,4-dichlorophenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine

N,N'-bis(3,4-dichlorophenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11187768
M. Wt: 561.3 g/mol
InChI Key: NBCLAYDBCWSWBX-UHFFFAOYSA-N
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Description

“N2,N4-BIS(3,4-DICHLOROPHENYL)-6-(4-PHENYLPIPERAZIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE” is a synthetic organic compound belonging to the triazine family. Triazines are known for their diverse applications in agriculture, medicine, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N2,N4-BIS(3,4-DICHLOROPHENYL)-6-(4-PHENYLPIPERAZIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE” typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors, optimized reaction conditions, and continuous monitoring to ensure high yield and purity. The use of automated systems for mixing, heating, and cooling would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpiperazine moiety.

    Reduction: Reduction reactions may target the triazine core or the chlorophenyl groups.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chlorophenyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts.

Medicine

The compound’s potential medicinal applications include its use as an antineoplastic agent, antimicrobial agent, or in the treatment of neurological disorders.

Industry

In industry, the compound can be utilized in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of “N2,N4-BIS(3,4-DICHLOROPHENYL)-6-(4-PHENYLPIPERAZIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE” involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • N2,N4-BIS(3,4-DICHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
  • 6-(4-PHENYLPIPERAZIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
  • N2,N4-BIS(3,4-DICHLOROPHENYL)-6-(4-METHYLPIPERAZIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

The uniqueness of “N2,N4-BIS(3,4-DICHLOROPHENYL)-6-(4-PHENYLPIPERAZIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE” lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, as discussed above.

Properties

Molecular Formula

C25H21Cl4N7

Molecular Weight

561.3 g/mol

IUPAC Name

2-N,4-N-bis(3,4-dichlorophenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C25H21Cl4N7/c26-19-8-6-16(14-21(19)28)30-23-32-24(31-17-7-9-20(27)22(29)15-17)34-25(33-23)36-12-10-35(11-13-36)18-4-2-1-3-5-18/h1-9,14-15H,10-13H2,(H2,30,31,32,33,34)

InChI Key

NBCLAYDBCWSWBX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=NC(=N3)NC4=CC(=C(C=C4)Cl)Cl)NC5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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